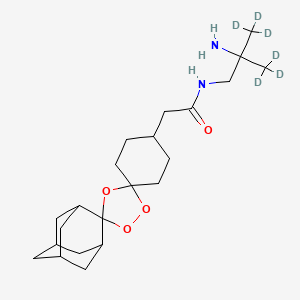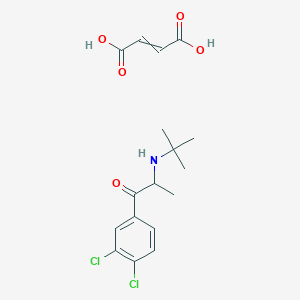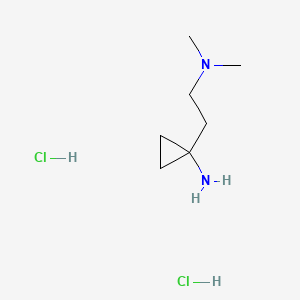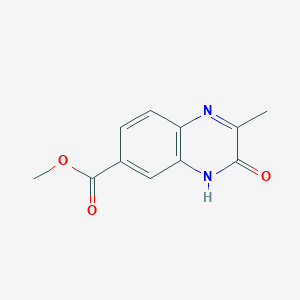
methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a methyl group at the 2-position, a keto group at the 3-position, and a carboxylate ester at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2-methyl-1,2-diaminobenzene with diethyl oxalate under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring system.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry approaches to minimize environmental impact. For example, the use of microwave-assisted synthesis and deep eutectic solvents (DES) has been explored to enhance reaction efficiency and reduce waste . These methods provide a more sustainable approach to the large-scale production of quinoxaline derivatives.
化学反应分析
Types of Reactions
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce the corresponding alcohol derivatives.
科学研究应用
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
作用机制
The mechanism of action of methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally related to quinoxaline, with potential antimicrobial and anticancer properties.
Phthalazine: Similar in structure and used in various pharmaceutical applications.
Uniqueness
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, keto group, and carboxylate ester makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(14)13-9-5-7(11(15)16-2)3-4-8(9)12-6/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
HNBDPKSRVLOANJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)OC)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


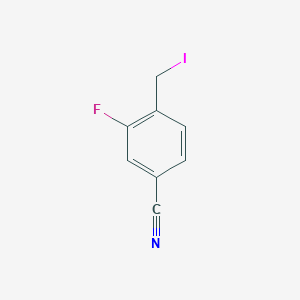
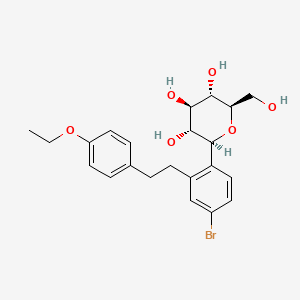

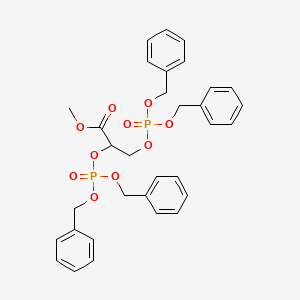
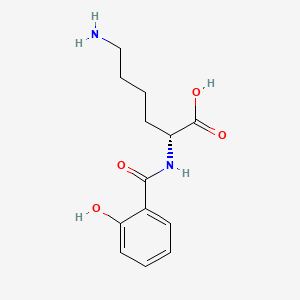
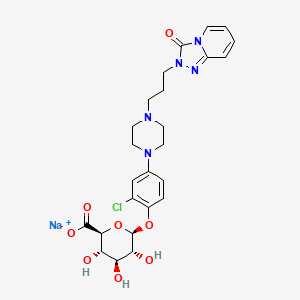

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)

